molecular formula C7H10O3 B13236680 Methyl 1-formyl-2-methylcyclopropane-1-carboxylate

Methyl 1-formyl-2-methylcyclopropane-1-carboxylate

Cat. No.: B13236680
M. Wt: 142.15 g/mol
InChI Key: LQWFTHBAMGPFAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-formyl-2-methylcyclopropane-1-carboxylate is a cyclopropane derivative featuring a formyl (-CHO) and methyl (-CH₃) substituent on adjacent carbons of the strained three-membered ring. The compound’s structure combines the reactivity of an aldehyde with the steric constraints of the cyclopropane framework, making it valuable in organic synthesis, particularly in cycloadditions and as a precursor for bioactive molecules.

Properties

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

methyl 1-formyl-2-methylcyclopropane-1-carboxylate

InChI

InChI=1S/C7H10O3/c1-5-3-7(5,4-8)6(9)10-2/h4-5H,3H2,1-2H3

InChI Key

LQWFTHBAMGPFAZ-UHFFFAOYSA-N

Canonical SMILES

CC1CC1(C=O)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-formyl-2-methylcyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of a diazo compound with an alkene in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include:

    Solvent: Dichloromethane or toluene

    Temperature: Room temperature to reflux

    Catalyst: Rhodium acetate or copper(I) chloride

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The purification process typically includes distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-formyl-2-methylcyclopropane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl group can be substituted with other functional groups through reactions with electrophiles or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution, room temperature

    Reduction: Sodium borohydride in methanol, room temperature

    Substitution: Alkyl halides or acyl chlorides in the presence of a base, such as sodium hydroxide

Major Products Formed:

    Oxidation: Methyl 1-carboxy-2-methylcyclopropane-1-carboxylate

    Reduction: Methyl 1-hydroxymethyl-2-methylcyclopropane-1-carboxylate

    Substitution: Various substituted cyclopropane derivatives depending on the reagents used

Scientific Research Applications

Methyl 1-formyl-2-methylcyclopropane-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. Its derivatives may serve as lead compounds for drug development.

    Medicine: Studied for its potential therapeutic applications, particularly in the design of novel pharmaceuticals with improved efficacy and reduced side effects.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 1-formyl-2-methylcyclopropane-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The formyl group can participate in nucleophilic addition reactions, while the cyclopropane ring can undergo ring-opening reactions under certain conditions. These interactions can result in various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The following table summarizes key structural analogs, their substituents, molecular formulas, and distinguishing features:

Compound Name (CAS Number) Substituents Molecular Formula Molecular Weight (g/mol) Key Characteristics
Methyl 1-formyl-2-methylcyclopropane-1-carboxylate Formyl, Methyl C₈H₁₀O₃ 154.17 (calculated) High reactivity due to formyl group; strained ring enhances electrophilicity.
Methyl (1R,3S)-3-formyl-2,2-dimethylcyclopropanecarboxylate (55701-02-5) Formyl, 2,2-Dimethyl C₈H₁₂O₃ 156.18 Additional methyl groups increase steric hindrance; used in asymmetric synthesis.
Methyl 1-methyl-2-(propan-2-yl)cyclopropane-1-carboxylate (2060030-96-6) Methyl, Isopropyl C₉H₁₆O₂ 156.22 Hydrophobic isopropyl group reduces solubility in polar solvents.
Methyl (1S,2R)-2-(2-hydroxyethyl)cyclopropane-1-carboxylate (2165933-01-5) Hydroxyethyl C₇H₁₂O₃ 144.17 Polar hydroxyl group enhances water solubility; potential for hydrogen bonding.
(1S,2R)-Methyl 1-amino-2-ethylcyclopropanecarboxylate (138457-95-1) Amino, Ethyl C₇H₁₃NO₂ 143.18 Nucleophilic amino group enables participation in coupling reactions.

Physical and Chemical Properties

  • Boiling/Melting Points : Methyl esters generally exhibit lower melting points compared to carboxylic acids. For example, Methyl (1R,3S)-3-formyl-2,2-dimethylcyclopropanecarboxylate (CAS 55701-02-5) has a molecular weight of 156.18 g/mol, suggesting moderate volatility .
  • Solubility : Hydrophobic substituents (e.g., isopropyl in CAS 2060030-96-6) reduce water solubility, while polar groups (hydroxyethyl in CAS 2165933-01-5) improve it .
  • Stability: Formyl-containing compounds are prone to oxidation, requiring storage under inert conditions. Amino derivatives (e.g., CAS 138457-95-1) may require protection to prevent unwanted reactions .

Biological Activity

Methyl 1-formyl-2-methylcyclopropane-1-carboxylate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. Its unique structural features, including the cyclopropane ring and the formyl group, suggest potential biological activities that warrant detailed investigation. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C6H10O3\text{C}_6\text{H}_{10}\text{O}_3

This compound features a cyclopropane ring, a formyl group (-CHO), and an ester functional group, which contribute to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The formyl group can participate in nucleophilic addition reactions, while the cyclopropane ring may undergo ring-opening reactions under specific conditions. These interactions can lead to modulation of biochemical pathways, influencing processes such as:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Cell Signaling Alteration : It can affect cellular signaling mechanisms, potentially leading to altered cellular responses.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown that derivatives of this compound can inhibit bacterial growth, making it a candidate for further development as an antimicrobial agent.

Anticancer Potential

The anticancer properties of this compound have been explored in several studies. Its derivatives have demonstrated cytotoxic effects against various cancer cell lines, including:

  • Breast Cancer : Effective against MCF-7 and T-47D cell lines.
  • Lung Cancer : Inhibitory effects observed in A549 and H358 cell lines.

These findings suggest that the compound may serve as a lead structure for developing new anticancer therapies .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReference
AntimicrobialVarious bacteriaInhibition of growth
AnticancerMCF-7, A549Cytotoxicity; apoptosis induction
Enzyme InhibitionSpecific enzymesModulation of metabolic pathways

Synthetic Routes and Applications

This compound can be synthesized through several methods, often involving cyclopropanation reactions. These synthetic routes are crucial for producing derivatives that may enhance biological activity or selectivity for specific targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.